molecular formula C15H23Cl2N B033047 Didesmethylsibutramine hydrochloride CAS No. 84484-78-6

Didesmethylsibutramine hydrochloride

Cat. No. B033047
CAS RN: 84484-78-6
M. Wt: 288.3 g/mol
InChI Key: KHRVYINTXCWNRF-UHFFFAOYSA-N
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Description

Didesmethylsibutramine is an active metabolite of the anorectic drug sibutramine . It is a more potent monoamine reuptake inhibitor than sibutramine . It acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses .


Synthesis Analysis

The asymmetric synthesis of ®-didesmethylsibutramine ( ®-DDMS) has been achieved using ®-triethylmethylsulfinamide ( ®-TESA) .


Molecular Structure Analysis

The molecular formula of Didesmethylsibutramine hydrochloride is C15H23Cl2N . The InChI is InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H .


Chemical Reactions Analysis

Didesmethylsibutramine is formed through the n-demethylation of desmethylsibutramine (M1) by CYP2B6 .


Physical And Chemical Properties Analysis

The molecular weight of Didesmethylsibutramine hydrochloride is 288.3 g/mol .

Scientific Research Applications

Pharmaceutical Reference Standard

Didesmethylsibutramine hydrochloride serves as a USP reference standard . It is used to determine the strength, quality, purity, and identity of pharmaceutical products as specified in the USP compendia. This ensures that the products meet the required standards for medical use.

Analytical Chemistry

In analytical chemistry, this compound is utilized for the simultaneous determination of sibutramine and its metabolites in dietary supplements . High-performance liquid chromatography coupled with UV detection and electrospray ionization mass spectrometry (HPLC—UV-ESI-MS) is employed for this purpose.

Neuropharmacology

Research indicates that Didesmethylsibutramine hydrochloride exhibits pharmacological activity that contributes to the down-regulation of rat cortical β-adrenoceptors . This is significant in the study of antidepressant effects and the regulation of neurotransmitter activity.

Weight Control Supplements

This compound has been identified in dietary supplements for weight control . Its presence is often analyzed to ensure that supplements do not contain illegal additives and to verify the labeling and content of active ingredients.

Monoamine Uptake Inhibition

Didesmethylsibutramine hydrochloride is known to inhibit the uptake of monoamines such as serotonin, noradrenaline, and dopamine . This action is crucial for understanding its effects on mood, appetite, and energy expenditure.

Food Intake and Energy Expenditure

In vivo studies suggest that the compound reduces food intake in rodents following administration and increases energy expenditure via thermogenesis . This application is particularly relevant in the context of obesity research and the development of therapeutic agents.

Mechanism of Action

Target of Action

Didesmethylsibutramine hydrochloride, also known as 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride, primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and to a lesser extent, the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .

Biochemical Pathways

The enhanced neurotransmission due to the inhibition of reuptake can affect various biochemical pathways. For instance, increased serotonin levels can influence mood regulation, appetite, and sleep, while elevated norepinephrine levels can impact attention and response actions. Increased dopamine levels can affect reward and pleasure centers in the brain .

Pharmacokinetics

Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The increased levels of neurotransmitters in the synaptic cleft due to the action of didesmethylsibutramine can lead to various physiological effects. For instance, it can reduce food intake in rodents following intracerebroventricular administration and increase energy expenditure via thermogenesis .

Action Environment

Environmental factors such as the presence of other drugs or substances that inhibit CYP2B6 can influence the action, efficacy, and stability of didesmethylsibutramine. For example, the concomitant use of CYP2B6 inhibitors can lead to elevated plasma levels of sibutramine .

Safety and Hazards

As an active metabolite of sibutramine, Didesmethylsibutramine may share similar safety and hazard concerns. Sibutramine has been withdrawn from various markets due to concerns that the drug increases the risk of heart attack and stroke in patients with a history of heart disease .

properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVYINTXCWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004760
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethylsibutramine hydrochloride

CAS RN

84484-78-6
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
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Record name Didesmethylsibutramine hydrochloride
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Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1)
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Record name Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1)
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Record name DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE
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